Cas no 2034282-09-0 (N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide)

N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide
- PCHUHUUGRKXRIB-UHFFFAOYSA-N
- 2-Pyrazinecarboxamide, N-[(8-methoxy-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methyl-
- N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide
- AKOS026694503
- N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methylpyrazine-2-carboxamide
- N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide
- F6524-4808
- 2034282-09-0
-
- Inchi: 1S/C13H13N7O2/c1-8-5-16-9(6-15-8)12(21)17-7-10-18-19-11-13(22-2)14-3-4-20(10)11/h3-6H,7H2,1-2H3,(H,17,21)
- InChI Key: PCHUHUUGRKXRIB-UHFFFAOYSA-N
- SMILES: C1(C(NCC2N3C=CN=C(OC)C3=NN=2)=O)=NC=C(C)N=C1
Computed Properties
- Exact Mass: 299.11307268g/mol
- Monoisotopic Mass: 299.11307268g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- pka: 11.38±0.46(Predicted)
N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-4808-10μmol |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-40mg |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-2μmol |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-5μmol |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-10mg |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-30mg |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-1mg |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-50mg |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-15mg |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-4808-25mg |
N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide |
2034282-09-0 | 25mg |
$109.0 | 2023-09-08 |
N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide Related Literature
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Additional information on N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide
Introduction to N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide (CAS No. 2034282-09-0)
N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034282-09-0, represents a unique structural motif that combines multiple heterocyclic systems, making it a promising candidate for further investigation in medicinal chemistry. The presence of functional groups such as pyrazine and triazoloapyrazine moieties suggests potential biological activities that are worth exploring.
The molecular structure of N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide is characterized by its intricate arrangement of nitrogen-containing heterocycles. The core structure consists of a pyrazine ring substituted with a methyl group at the 5-position and an amide functional group at the 2-position. This is further modified by the attachment of an 8-methoxy-substituted 1,2,4-triazolo[4,3-a]pyrazine moiety through a methyl linker. Such structural complexity often correlates with a wide spectrum of biological activities, making this compound an attractive subject for pharmacological studies.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The combination of pyrazine and triazoloapyrazine rings in N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide suggests that it may exhibit properties such as kinase inhibition or interaction with specific biological targets. For instance, triazoloapyrazines have been reported to possess anti-inflammatory and anticancer properties due to their ability to modulate enzyme activity and signal transduction pathways.
Current research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug discovery. The unique scaffold of N-(8-methoxy-1,2,4triazolo4,3-apyrazin-3yl)methyl)-5-methylpyrazine-2-carboxamide offers a rich chemical space for exploration. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly assess the biological potential of this compound and its derivatives. The methoxy group at the 8-position of the triazoloapyrazine ring may play a crucial role in determining its pharmacokinetic properties, including solubility and metabolic stability.
The amide functional group in the molecular structure is another key feature that warrants further investigation. Amides are well-known for their versatility in drug design due to their ability to form hydrogen bonds and interact with biological targets. In particular, amides derived from pyrazine derivatives have shown promise in treating various diseases by modulating protein-protein interactions or enzyme activity. The specific positioning of the amide group in N-(8-methoxy-1,2,4triazolo[4,3-a]pyrazin-3-)methyl--5-methylpyrazin-2--carboxamide suggests that it may interact with specific residues in target proteins, thereby influencing biological function.
The synthesis of N-(8-methoxy-1,2,4triazolo[4,3-a]pyrazin-3ylyl)methyl)-5-methylpyrazine-2-carboxamide (CAS No.<code>2034282-09-0</code>) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the intricate heterocyclic framework efficiently. These methods not only enhance synthetic efficiency but also allow for the introduction of diverse substituents that can fine-tune biological activity.
The potential applications of N-(8-methoxy
)methyl)-5-methylpyazine)carboxamide (CAS No.) extend beyond traditional therapeutic areas. For example, its structural features make it a suitable candidate for developing antimicrobial agents or antiviral drugs. The presence of multiple nitrogen atoms provides multiple sites for interaction with biological targets, which can be exploited to design compounds with enhanced binding affinity and selectivity.
In conclusion, N-(<strong>8
)methyl)-5-methylpyazine)carboxamide (CAS No.) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties and functional groups positions it as a promising candidate for further exploration in drug discovery. By leveraging modern synthetic methods and computational tools, researchers can rapidly assess its biological activity and develop novel derivatives with improved therapeutic profiles.
2034282-09-0 (N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-5-methylpyrazine-2-carboxamide) Related Products
- 118618-53-4(4-(1H-1,2,3-Triazol-1-yl)methylbenzoic Acid)
- 1805900-64-4(2-Ethyl-3-hydroxyphenylpropanal)
- 2227911-15-9(4-bromo-3-(3S)-3-hydroxybutylbenzonitrile)
- 528894-37-3(D-Norvaline, N-(1-oxobutyl)-)
- 67624-26-4(1-pentyl-1H-1,3-benzodiazole-2-thiol)
- 1897747-36-2(8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester)
- 1806953-39-8(4-Cyano-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid)
- 2154502-22-2((E)-1-(3-chloro-4-methylphenyl)but-2-en-1-ol)
- 1135299-22-7(2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine)
- 98956-16-2(Octane, 4-(bromomethyl)-)




